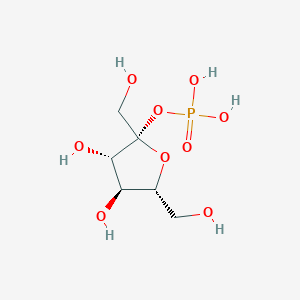
beta-D-Fructose 2-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Fructose 2-phosphate (BFP) is a sugar derivative that has been extensively studied for its potential applications in scientific research. This molecule is a phosphorylated derivative of fructose, which is a common sugar found in fruits and vegetables. BFP has been shown to have unique biochemical and physiological effects that make it an attractive tool for studying various cellular processes. In
Wissenschaftliche Forschungsanwendungen
Enzyme Production and Industrial Applications
β-D-Fructose 2-phosphate plays a significant role in the production of inulinases by various microbes, which hydrolyze the β-(2,1)-D-fructoside links in inulin, releasing D-fructose. These enzymes find extensive applications in industrial fermentation processes for the production of high-fructose syrups, ethanol, acetone, butanol, and in the food industry due to inulin's status as a relatively cheap and abundant source. Additionally, the oligosaccharides derived from inulin have applications in the medical and dietary sectors (Vijayaraghavan et al., 2009).
Metabolic and Health Implications
The study of glucokinase regulatory protein (GCKR), which interacts with glucokinase in the presence of fructose-6-phosphate, has revealed critical insights into glucose metabolism and the risk of type 2 diabetes (T2D). Polymorphism in GCKR, particularly the rs780094 polymorphism, has been implicated in T2D risk and associated with increased fasting plasma glucose levels. This highlights the role of fructose and its phosphorylated derivatives in metabolic health and disease predisposition (Li et al., 2013).
Cancer Cell Metabolism
Fructose-2,6-bisphosphate plays a crucial role in regulating glycolysis in cancer cells, making enzymes involved in its metabolism, like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, potential targets for antineoplastic agents. This enzyme is vital for maintaining the intracellular concentration of fructose-2,6-bisphosphate, which controls glycolytic flux to lactate and the nonoxidative pentose shunt, particularly in transformed cells. Its role underscores the significance of fructose and its derivatives in cancer cell metabolism and as potential targets for therapy (Chesney, 2006).
Fructose Metabolism and Advanced Glycation End Products (AGEs)
Fructose and its metabolites contribute to the development of metabolic syndrome (MetS), nonalcoholic fatty liver disease, and type 2 diabetes. Fructose is metabolized by the liver, where it stimulates de novo lipogenesis (DNL) and fructose-derived advanced glycation end products (AGEs) through the Maillard reaction. This indicates the role of fructose and its phosphorylated forms in metabolic dysfunctions and chronic inflammatory diseases (Gugliucci, 2017).
Eigenschaften
CAS-Nummer |
108102-98-3 |
|---|---|
Produktname |
beta-D-Fructose 2-phosphate |
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
PMTUDJVZIGZBIX-ZXXMMSQZSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
fructofuranose 2-phosphate fructose-2-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



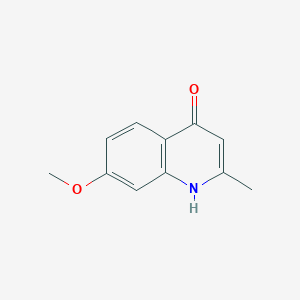

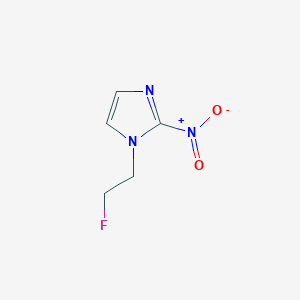
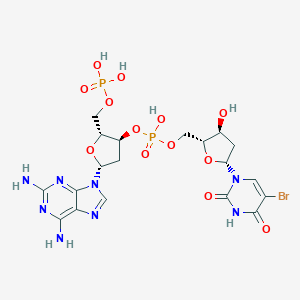
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
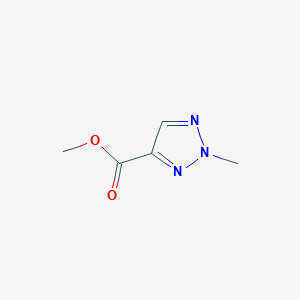

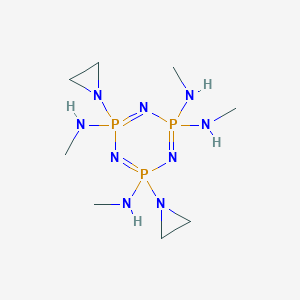

![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
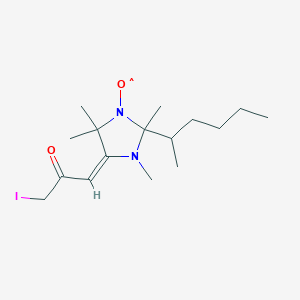
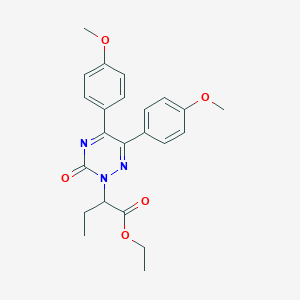
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)